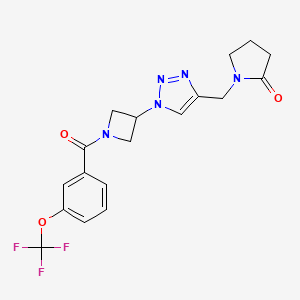
Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a synthetic organic compound featuring a complex structure that integrates various heterocyclic components. This multifaceted molecule has garnered interest due to its potential applications in multiple scientific fields, including pharmacology and materials science. Its unique molecular framework makes it a compelling subject for chemical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone typically involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds such as tetrahydrothiophene and pyridine derivatives. The piperidine moiety is introduced through subsequent reactions, involving the use of coupling agents and various catalysts.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for scale and efficiency. This often includes the use of continuous flow reactors and advanced catalytic systems to facilitate high-yield and low-cost production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, potentially yielding sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides may be replaced.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as sodium methoxide (NaOMe) in methanol can facilitate nucleophilic substitution reactions.
Major Products: The major products of these reactions vary widely based on the specific conditions and reagents used, but they often include modified versions of the parent molecule with additional functional groups or altered oxidation states.
Aplicaciones Científicas De Investigación
Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is utilized in various scientific research domains:
Chemistry: Used as a building block in synthetic organic chemistry for the creation of complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Applied in the development of advanced materials and specialty chemicals due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone largely depends on its specific application:
Molecular Targets: It may target specific enzymes or receptors within biological systems, modulating their activity through competitive or allosteric interactions.
Pathways Involved: The compound can influence various biochemical pathways, potentially affecting cell signaling, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Piperidinyl-pyridine derivatives
Tetrahydrothiophene-based compounds
Methanone-linked heterocyclic systems
Uniqueness: This compound's distinct molecular arrangement provides a unique set of chemical and biological properties, making it valuable for specialized applications and distinguishing it from structurally similar molecules.
That's the lowdown on Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
Propiedades
IUPAC Name |
piperidin-1-yl-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c18-15(17-7-2-1-3-8-17)12-4-6-16-14(10-12)19-13-5-9-20-11-13/h4,6,10,13H,1-3,5,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERZJCGSSOURDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2969766.png)
![methyl 2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzoate](/img/structure/B2969767.png)
![2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2969768.png)
![1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine](/img/structure/B2969771.png)
![4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine](/img/structure/B2969772.png)


![5-Azaspiro[3.4]octane hydrochloride](/img/structure/B2969777.png)





![1-(3-chlorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]methanesulfonamide](/img/structure/B2969788.png)
